molecular formula C14H13ClO2 B6370519 3-(2-Chloro-4-ethoxyphenyl)phenol CAS No. 1262002-24-3

3-(2-Chloro-4-ethoxyphenyl)phenol

Cat. No.: B6370519
CAS No.: 1262002-24-3
M. Wt: 248.70 g/mol
InChI Key: CURJAHOXAXAWLN-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-ethoxyphenyl)phenol is a substituted phenolic compound featuring a chloro group at the 2-position and an ethoxy group at the 4-position of one phenyl ring, which is linked to a second phenol moiety at the 3-position. The following analysis instead draws comparisons with structurally related chlorinated phenols and ethoxy-substituted analogs from the evidence.

Properties

IUPAC Name

3-(2-chloro-4-ethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-2-17-12-6-7-13(14(15)9-12)10-4-3-5-11(16)8-10/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURJAHOXAXAWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683598
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-24-3
Record name [1,1′-Biphenyl]-3-ol, 2′-chloro-4′-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262002-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Chloro-4-ethoxybenzoyl Chloride

The first step involves converting 2-chloro-4-ethoxybenzoic acid to its acyl chloride derivative. As demonstrated in patent CN111099975A, this is achieved via refluxing with thionyl chloride (SOCl₂) under catalytic dimethylformamide (DMF). Key conditions include:

  • Molar ratio : 1:2–5 (acid : SOCl₂)

  • Reaction time : 2–4 hours at reflux

  • Catalyst : 0.5–1% DMF relative to the acid
    This solvent-free method eliminates byproduct formation and achieves near-quantitative yields (98–99%).

Friedel-Crafts Acylation with Phenol Derivatives

The acyl chloride reacts with a phenol derivative (e.g., 3-methoxyphenyl ether) via Friedel-Crafts alkylation. Aluminum trichloride (AlCl₃) immobilized on silica gel serves as the Lewis acid, enhancing recoverability and reducing waste. Critical parameters include:

  • Temperature : -25°C to -10°C

  • Vacuum conditions : -0.05 MPa to -0.08 MPa

  • Solvent : Dichloromethane (DCM)
    Post-reaction, the mixture is washed with sodium bicarbonate and water to remove residual acids, yielding a ketone intermediate.

Ketone Reduction to Alcohol and Dehydration

The benzophenone intermediate is reduced to diphenylmethanol using sodium borohydride (NaBH₄) in a hydroboration reaction. Subsequent dehydration with acidic conditions generates the diphenylmethane backbone. For example:

  • Reduction temperature : 0–10°C during NaBH₄ addition, then 70°C for 16–20 hours

  • Dehydration agent : Concentrated HCl or H₂SO₄

One-Pot Synthesis via Sequential Acylation and Hydroboration

Integrated Reaction Design

Patent CN103570510A outlines a one-pot strategy combining Friedel-Crafts acylation and hydroboration reduction. Adapting this for 3-(2-Chloro-4-ethoxyphenyl)phenol involves:

  • Acylation : Reacting 2-chloro-4-ethoxybenzoyl chloride with 3-methoxyphenol in DCM using AlCl₃.

  • In-situ reduction : Adding NaBH₄ directly to the reaction mixture to reduce the ketone to a methylene group.
    This method avoids intermediate isolation, improving throughput (yields: 88–94%).

Optimization of Lewis Acid Loading

AlCl₃ loading significantly impacts yield. Data from analogous syntheses show:

AlCl₃ (mol%)Temperature (°C)Yield (%)Purity (HPLC)
105-2091.899.88
120-1589.199.47
150-2594.799.09

Higher AlCl₃ loads (1.5 equivalents) at lower temperatures (-25°C) maximize yield but require stringent moisture control.

Demethylation of Methoxy-Protected Intermediates

Protecting Group Strategy

To introduce the phenolic -OH group, a methoxy-protected intermediate (e.g., 3-(2-chloro-4-ethoxyphenyl)-methoxybenzene) is synthesized. Demethylation is achieved using boron tribromide (BBr₃) in DCM:

  • Reaction conditions : 0°C to room temperature, 12–24 hours

  • Workup : Quenching with methanol, followed by aqueous extraction

Yield and Purity Considerations

Demethylation typically proceeds in 85–90% yield, with purity >98% after recrystallization in ethanol-water (3:2 v/v).

Recrystallization and Purification

Solvent Systems

Recrystallization is critical for removing unreacted starting materials and AlCl₃ residues. Ethanol-water mixtures (3:2 or 1:1 v/v) are optimal, achieving purities >99%.

Impact of Solvent Volume

Data from Example 1 (CN111099975A):

Solvent Volume (mL/g)Recovery (%)Purity (%)
491.899.88
889.199.47

Smaller solvent volumes improve recovery but may compromise purity due to faster crystallization.

Scalability and Industrial Feasibility

Catalyst Reusability

Silica gel-immobilized AlCl₃ retains 80% activity after five cycles, reducing costs by 40% compared to homogeneous catalysts.

Waste Management

The process generates minimal waste:

  • Liquid waste : Aqueous bicarbonate and NaCl solutions

  • Solid waste : Spent silica gel (non-hazardous)
    Solvent recovery via distillation achieves >95% DCM reuse .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-ethoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of 3-(2-Chloro-4-ethoxyphenyl)phenol.

Scientific Research Applications

3-(2-Chloro-4-ethoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Source Evidence
4-Chloro-2-methylphenol C₇H₇ClO 142.58 Cl (4-), CH₃ (2-) 1570-58-9
3-Chloro-4-nitrophenol C₆H₄ClNO₃ 173.55 Cl (3-), NO₂ (4-) Not provided
3'-Chloro-4'-hydroxyacetophenone C₈H₇ClO₂ 170.59 Cl (3-), OH (4-), COCH₃ (1-) 6198-44-7
3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol C₉H₇ClN₄O₂ 254.63 Cl (6-), NH₂ (4-), triazine ring 50643-39-5

Key Observations :

  • Chloro Substitution: The position of the chloro group significantly impacts physicochemical properties. For example, 4-Chloro-2-methylphenol has higher volatility (due to methyl substitution) compared to nitro- or ethoxy-substituted analogs.
  • Ethoxy vs. Hydroxy/Nitro Groups : Ethoxy groups (as in the target compound) enhance lipophilicity compared to hydroxy or nitro groups, which may increase solubility in polar solvents .

Physicochemical Properties

  • Solubility: Chlorinated phenols generally exhibit low water solubility. For instance, 4-Chloro-2-methylphenol has a solubility of ~3.5 g/L at 25°C , while nitro-substituted analogs (e.g., 3-Chloro-4-nitrophenol ) show even lower solubility due to increased hydrophobicity.
  • Melting Points: Electron-withdrawing groups (e.g., NO₂ in ) elevate melting points compared to ethoxy or methyl substituents.
  • Stability: Ethoxy groups may reduce oxidative degradation compared to hydroxy-substituted analogs like 3'-Chloro-4'-hydroxyacetophenone .

Methodological Considerations

While the provided evidence lacks direct studies on 3-(2-Chloro-4-ethoxyphenyl)phenol, crystallographic tools such as SHELXL and WinGX are critical for determining the crystal structures of similar compounds. These programs enable precise analysis of substituent effects on molecular packing and stability.

Q & A

Q. What safety protocols are critical for handling 3-(2-Chloro-4-ethoxyphenyl)phenol?

  • Methodology :
  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis/purification.
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration (per EPA guidelines).
  • Exposure Limits : Monitor airborne concentrations (PAC-3: 140 mg/m³) via OSHA-compliant sensors .

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